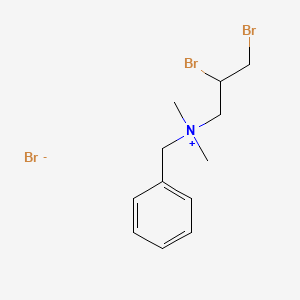
N-cyclohexyl-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is a chemical compound known for its unique structure and properties. It is a carbodiimide derivative with cyclohexyl and morpholinyl groups attached to the nitrogen atoms. This compound is primarily used as a cross-linking reagent in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethylamine in the presence of a carbodiimide reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodiimide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a cross-linking reagent to study protein structures and interactions.
Biology: Employed in the modification of biomolecules for studying cellular processes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of polymers and other materials requiring cross-linking
Mecanismo De Acción
The compound exerts its effects by forming covalent bonds with target molecules, thereby cross-linking them. This cross-linking can stabilize protein structures, modify enzyme activities, or alter the properties of polymers. The molecular targets include amino acid side chains in proteins, leading to the formation of stable complexes .
Comparación Con Compuestos Similares
- N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)carbodiimide
- N-cyclohexyl-N’-(2-morpholin-4-ylethyl)methanediimine
Comparison: N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is unique due to its specific combination of cyclohexyl and morpholinyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced cross-linking efficiency and stability under various conditions .
Propiedades
IUPAC Name |
N-cyclohexyl-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYYGBUVZFGJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NCCN2CCOCC2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=NCCN2CCOCC2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride](/img/structure/B7759474.png)

![2-(1-Methylpyrrolidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-ol;iodide](/img/structure/B7759491.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-1-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B7759507.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide](/img/structure/B7759523.png)

![Sodium;6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759530.png)



![1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B7759552.png)
![2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione](/img/structure/B7759564.png)
